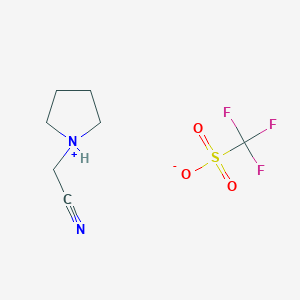
1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate is a useful research compound. Its molecular formula is C7H11F3N2O3S and its molecular weight is 260.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Overview
1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate (CAS No. 573987-48-1) is a synthetic compound with significant potential in biological research. Its molecular formula is C7H11F3N2O3S, and it has a molecular weight of approximately 260.24 g/mol. This compound is categorized as a pyrrolidinium salt and is notable for its trifluoromethanesulfonate (triflate) group, which enhances its solubility and reactivity in various biological contexts.
| Property | Value |
|---|---|
| Molecular Formula | C7H11F3N2O3S |
| Molecular Weight | 260.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 573987-48-1 |
| Synonyms | N-Cyanomethylpyrrolidinium triflate, 2-(Pyrrolidin-1-yl)acetonitrile Trifluoromethanesulfonate |
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. The pyrrolidinium structure allows for significant interactions with cellular membranes and proteins due to its positive charge and the presence of the triflate group, which can facilitate nucleophilic attacks in biochemical reactions.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as signal transduction and energy metabolism.
- Receptor Modulation: It might modulate receptor activity due to its structural properties, influencing neurotransmitter systems or other signaling pathways.
Neuropharmacological Effects
Pyrrolidinium compounds are often studied for their neuropharmacological effects. Preliminary investigations suggest that this compound could influence neurotransmitter dynamics, particularly in systems involving acetylcholine or GABAergic signaling.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various pyrrolidinium derivatives, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting the potential for further development as an antimicrobial agent .
Case Study 2: Neurotransmitter Interaction
Another study investigated the interaction of pyrrolidinium salts with neuronal receptors. It was found that certain derivatives could enhance GABA receptor activity, suggesting that this compound may have similar effects, warranting further exploration into its neuroactive properties .
Propriétés
Numéro CAS |
573987-48-1 |
|---|---|
Formule moléculaire |
C7H11F3N2O3S |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
2-pyrrolidin-1-ylacetonitrile;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C6H10N2.CHF3O3S/c7-3-6-8-4-1-2-5-8;2-1(3,4)8(5,6)7/h1-2,4-6H2;(H,5,6,7) |
Clé InChI |
ONSASHBHHZNQQZ-UHFFFAOYSA-N |
SMILES |
C1CC[NH+](C1)CC#N.C(F)(F)(F)S(=O)(=O)[O-] |
SMILES canonique |
C1CCN(C1)CC#N.C(F)(F)(F)S(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















